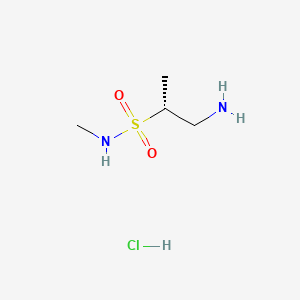

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride

Description

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is a chiral sulfonamide derivative characterized by a propane backbone with an amino group at the (2R)-position, a methyl-substituted sulfonamide moiety, and a hydrochloride counterion. The sulfonamide group is known for its electron-withdrawing properties and ability to engage in hydrogen bonding, which can influence binding affinity and solubility .

Properties

Molecular Formula |

C4H13ClN2O2S |

|---|---|

Molecular Weight |

188.68 g/mol |

IUPAC Name |

(2R)-1-amino-N-methylpropane-2-sulfonamide;hydrochloride |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-4(3-5)9(7,8)6-2;/h4,6H,3,5H2,1-2H3;1H/t4-;/m1./s1 |

InChI Key |

DPQQUVUACBMVLB-PGMHMLKASA-N |

Isomeric SMILES |

C[C@H](CN)S(=O)(=O)NC.Cl |

Canonical SMILES |

CC(CN)S(=O)(=O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride typically involves a series of chemical reactions starting from readily available precursors. The synthetic route may include steps such as amination, sulfonation, and methylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and quality control to maintain consistency and efficiency. Techniques such as crystallization and purification are employed to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

(2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is employed in biochemical assays and as a reagent in protein modification studies.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of enzyme inhibitors.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2R)-1-amino-N-methylpropane-2-sulfonamidehydrochloride with two related compounds from the evidence, focusing on molecular structure, physicochemical properties, and substituent effects.

Structural and Functional Group Comparisons

Key Observations :

- Cyclopropane vs.

- Sulfonamide vs. Sulfonate : The target compound’s sulfonamide group (-SO₂NH-) is less acidic than the sulfonate (-SO₃⁻) group in Sodium 2-methylprop-2-ene-1-sulphonate, which may impact solubility and ionization under physiological conditions .

- Halogen Substituents : The (1R,2R)-compound’s difluoromethyl group increases electronegativity and metabolic stability compared to the target compound’s simpler methyl group .

Physicochemical Properties

Analysis :

- The hydrochloride salt of the target compound likely improves aqueous solubility compared to the neutral (1R,2R)-compound, which has a high LogP (2.94) indicating lipophilicity .

- Sodium 2-methylprop-2-ene-1-sulphonate’s ionic nature ensures high water solubility, making it suitable for industrial applications (e.g., polymer synthesis) rather than drug design .

Electronic and Steric Effects

- Electronegativity : The sulfonamide group in the target compound exhibits moderate electron-withdrawing effects, which may stabilize negative charges in enzyme active sites. In contrast, the sulfonate group in Sodium 2-methylprop-2-ene-1-sulphonate is strongly electron-withdrawing, as evidenced by its impact on ¹¹⁹Sn chemical shifts in related studies .

Research Implications and Limitations

Drug Design Potential: The target compound’s stereochemistry and sulfonamide group may favor interactions with chiral biological targets, such as proteases or G-protein-coupled receptors.

Synthetic Challenges : The absence of cyclopropane or fluorinated groups simplifies synthesis compared to the (1R,2R)-compound but may reduce metabolic stability.

Limitations : The evidence lacks specific pharmacological or spectroscopic data for the target compound, necessitating further experimental validation of its properties.

Biological Activity

(2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, a sulfonamide compound, has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group along with an amino group and a methyl group, which contribute to its biological activity. Its chiral configuration at the (2R) position suggests that stereochemistry may significantly influence its interactions with biological targets.

The primary mechanism of action for (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride involves inhibition of specific enzymes related to bacterial growth and metabolism. The sulfonamide structure is known to mimic p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting dihydropteroate synthase, it disrupts the folate pathway, leading to antibacterial effects.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting bacterial enzyme systems critical for growth.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through modulation of cytokine production.

- Antiviral Potential : Preliminary studies suggest that it may interfere with viral entry mechanisms, particularly in the context of SARS-CoV-2, by targeting host proteases like Tmprss2 .

Antimicrobial Activity

A study demonstrated that (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride effectively inhibited the growth of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) values were determined to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anti-inflammatory Effects

In a murine model of inflammation, administration of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory conditions.

Antiviral Potential Against SARS-CoV-2

Molecular docking studies have shown that the compound can bind effectively to the active site of Tmprss2, a serine protease crucial for viral entry into host cells. This interaction may hinder the protease's function, thereby reducing viral infectivity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride, a comparison with other sulfonamides is beneficial:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Sulfanilamide | Contains an amino group | Antibiotic properties |

| Acetazolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor |

| Benzene sulfonamide | Simple sulfonamide structure | Antibacterial activity |

| (2R)-1-amino-N-methylpropane-2-sulfonamide hydrochloride | Chiral center; unique functional groups | Antimicrobial; anti-inflammatory; antiviral potential |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.